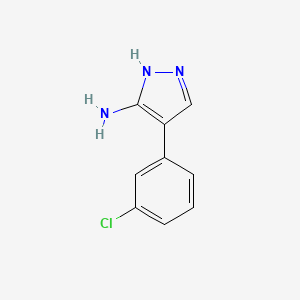

4-(3-chlorophenyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound 4-(3-chlorophenyl)-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-chlorophenyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chlorophenyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBOVXXJALCPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439946 | |

| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95750-97-3 | |

| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-chlorophenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3-chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. The document details plausible synthetic routes, predicted spectral characteristics, and explores the reactivity of this compound. Furthermore, it discusses its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents. Safety and handling considerations based on analogous compounds are also presented. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceuticals.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have established them as privileged scaffolds in drug discovery.[3][4] Within this important class of compounds, 4-(3-chlorophenyl)-1H-pyrazol-5-amine (Figure 1) represents a key building block for the synthesis of targeted therapeutics.[2] Its structural features, including the 4-aryl substitution and the 5-amino group, provide opportunities for diverse chemical modifications to modulate its biological activity and pharmacokinetic properties. This guide offers an in-depth exploration of the chemical properties and synthetic strategies related to this promising molecule.

Figure 2: A conceptual workflow for the synthesis of 4-(3-chlorophenyl)-1H-pyrazol-5-amine.

Reactivity

The reactivity of 4-(3-chlorophenyl)-1H-pyrazol-5-amine is dictated by the interplay of the pyrazole ring, the amino group, and the chlorophenyl substituent.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution. However, the electron-donating amino group at the 5-position and the electron-withdrawing chlorophenyl group at the 4-position will influence the regioselectivity of such reactions. Halogenation of 3-aryl-1H-pyrazol-5-amines has been shown to occur at the 4-position, suggesting this is an activated site for electrophilic attack. [5]

-

Amino Group: The 5-amino group is nucleophilic and can react with various electrophiles. This allows for the introduction of a wide range of functional groups, which is a key strategy in medicinal chemistry for modulating the compound's properties. For example, acylation, alkylation, and the formation of ureas and sulfonamides are common transformations.

-

Chlorophenyl Group: The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in transition metal-catalyzed cross-coupling reactions, offering another avenue for structural diversification.

Spectral Analysis (Predicted)

Due to the lack of published experimental spectra for 4-(3-chlorophenyl)-1H-pyrazol-5-amine, the following are predicted characteristics based on the analysis of structurally similar pyrazole derivatives found in the literature. [1][6]

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (pyrazole) | 11.0 - 13.0 | br s | The chemical shift of the pyrazole NH proton can be highly variable and is dependent on solvent and concentration. |

| Aromatic CH | 7.2 - 7.6 | m | The protons on the 3-chlorophenyl ring will appear as a complex multiplet. |

| Pyrazole CH | ~7.8 | s | The proton at the 3-position of the pyrazole ring. |

| NH₂ | 5.0 - 6.0 | br s | The amino protons are typically broad and their chemical shift is solvent-dependent. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (pyrazole) | 140 - 155 |

| C-Cl (aromatic) | 133 - 135 |

| C-NH₂ (pyrazole) | 145 - 150 |

| Aromatic CH | 125 - 130 |

| Pyrazole CH | 120 - 125 |

| C-Aryl (pyrazole) | 110 - 115 |

IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrazole) | 3100 - 3300 | Medium, broad |

| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (pyrazole) | 1580 - 1620 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-Cl stretch | 700 - 800 | Strong |

Mass Spectrometry

In mass spectrometry, 4-(3-chlorophenyl)-1H-pyrazol-5-amine is expected to show a molecular ion peak [M]⁺ at m/z 193 and an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is characteristic of the isotopic pattern of a single chlorine atom. The protonated molecule [M+H]⁺ would be observed at m/z 194.

Applications in Drug Discovery

The 4-aryl-1H-pyrazol-5-amine scaffold is a valuable starting point for the development of various therapeutic agents. Its utility as a key intermediate in the synthesis of kinase inhibitors for cancer treatment has been noted. [2]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The amino group at the 5-position provides a convenient handle for introducing substituents that can interact with the ATP-binding site of kinases.

Furthermore, derivatives of this scaffold have been explored for their potential as anti-inflammatory and antimicrobial agents. [2]The ability to readily modify the structure allows for the optimization of activity against specific biological targets while fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

Figure 3: Potential applications of 4-(3-chlorophenyl)-1H-pyrazol-5-amine in drug discovery.

Safety and Handling

Specific safety and toxicity data for 4-(3-chlorophenyl)-1H-pyrazol-5-amine are not available. Therefore, it is crucial to handle this compound with the appropriate precautions for a research chemical of unknown toxicity. Safety data for analogous compounds, such as other aminopyrazole derivatives, suggest that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [7] Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention. A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

4-(3-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The plausible synthetic routes, predicted spectral properties, and known reactivity of the pyrazole and amino functionalities offer a solid foundation for its use in the design and synthesis of novel therapeutic agents. As research in this area continues, a more complete understanding of the chemical and biological properties of this promising molecule is anticipated.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

4-(3-Chlorophenyl)-1H-pyrazol-5-amine. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026, January 15). ACS Publications. Retrieved January 18, 2026, from [Link]

-

SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 18, 2026, from [Link]

-

Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. (2023, November 15). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proce. (2023, November 15). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (2019, October 1). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29). ResearchGate. Retrieved January 18, 2026, from [Link]

- Processes for the preparation of pesticide compounds. (n.d.). Google Patents.

- Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (n.d.). Google Patents.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved January 18, 2026, from [Link]

-

The impact of aromatic amines on the environment: risks and damages. (2012, January 1). PubMed. Retrieved January 18, 2026, from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 18, 2026, from [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. Retrieved January 18, 2026, from [Link]

-

4-(3-chlorophenyl)-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. (2023, October 5). Preprints.org. Retrieved January 18, 2026, from [Link]uscript/202310.0336/v1)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst [mdpi.com]

- 7. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]

A Technical Guide to 4-(3-chlorophenyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Aminopyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide array of biological targets. The introduction of an amino group to the pyrazole ring, yielding the aminopyrazole moiety, further enhances its drug-like properties by providing a key hydrogen bond donor and a site for further chemical modification.

Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. A significant area of interest lies in their application as kinase inhibitors. The aminopyrazole core can effectively mimic the hinge-binding motif of ATP, enabling potent and often selective inhibition of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.

This guide focuses specifically on the 4-(3-chlorophenyl)-1H-pyrazol-5-amine isomer. The placement of the 3-chlorophenyl group at the 4-position of the pyrazole ring is anticipated to influence the molecule's conformational preferences and its interactions with biological targets, potentially offering a unique pharmacological profile compared to other isomers.

Proposed Synthesis of 4-(3-chlorophenyl)-1H-pyrazol-5-amine

Given the absence of a commercially available source for 4-(3-chlorophenyl)-1H-pyrazol-5-amine, a robust and efficient synthetic route is paramount for its investigation. A plausible and well-precedented approach involves the condensation of a β-ketonitrile with hydrazine. This classical method for pyrazole synthesis is versatile and generally provides good yields.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to (3-chlorophenyl)malononitrile and a suitable formylating agent as key starting materials.

Caption: Retrosynthetic analysis of 4-(3-chlorophenyl)-1H-pyrazol-5-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(3-chlorophenyl)acetonitrile

This starting material can be prepared from 3-chlorobenzyl chloride via nucleophilic substitution with sodium cyanide.

-

Materials: 3-chlorobenzyl chloride, sodium cyanide, dimethyl sulfoxide (DMSO), water.

-

Procedure:

-

Dissolve sodium cyanide in a minimal amount of water and add it to a solution of 3-chlorobenzyl chloride in DMSO.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(3-chlorophenyl)acetonitrile.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of 2-(3-chlorophenyl)-3-oxopropanenitrile

This β-ketonitrile intermediate is synthesized via a Claisen condensation of 2-(3-chlorophenyl)acetonitrile with ethyl formate.

-

Materials: 2-(3-chlorophenyl)acetonitrile, ethyl formate, sodium ethoxide, absolute ethanol.

-

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add 2-(3-chlorophenyl)acetonitrile dropwise at 0 °C.

-

After the addition is complete, add ethyl formate dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude 2-(3-chlorophenyl)-3-oxopropanenitrile can be used in the next step without further purification or can be purified by column chromatography.

-

Step 3: Synthesis of 4-(3-chlorophenyl)-1H-pyrazol-5-amine

The final step involves the cyclization of the β-ketonitrile with hydrazine.

-

Materials: 2-(3-chlorophenyl)-3-oxopropanenitrile, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve the crude 2-(3-chlorophenyl)-3-oxopropanenitrile in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-(3-chlorophenyl)-1H-pyrazol-5-amine.

-

Caption: Proposed synthetic workflow for 4-(3-chlorophenyl)-1H-pyrazol-5-amine.

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for guiding its handling, formulation, and further development. The following properties for 4-(3-chlorophenyl)-1H-pyrazol-5-amine have been estimated using computational models and by analogy to similar structures.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 193.63 g/mol | Compliant with Lipinski's rule of five, favoring good absorption and permeation. |

| LogP | ~2.5 - 3.0 | Indicates good membrane permeability and a balance between solubility and lipophilicity. |

| pKa (basic) | ~4.0 - 5.0 (amino group) | The amino group will be partially protonated at physiological pH, influencing solubility and receptor interactions. |

| pKa (acidic) | ~10.0 - 11.0 (pyrazole NH) | The pyrazole NH is weakly acidic and can act as a hydrogen bond donor. |

| Hydrogen Bond Donors | 2 (NH2, NH) | Contributes to target binding and aqueous solubility. |

| Hydrogen Bond Acceptors | 2 (N in pyrazole) | Participates in interactions with biological targets. |

| Polar Surface Area | ~50 - 60 Ų | Suggests good oral bioavailability. |

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The 4-aryl-5-aminopyrazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. The amino group at the 5-position and the adjacent pyrazole nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of ATP-competitive inhibitors.

The 3-chlorophenyl substituent at the 4-position is expected to project into the hydrophobic pocket of the kinase active site. The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity.

Caption: Putative binding mode of 4-(3-chlorophenyl)-1H-pyrazol-5-amine in a kinase active site.

Potential Kinase Targets:

Based on the activity of structurally related compounds, 4-(3-chlorophenyl)-1H-pyrazol-5-amine could be investigated as an inhibitor of various kinase families, including but not limited to:

-

Tyrosine Kinases: Src family kinases, Abl, EGFR, VEGFR.

-

Serine/Threonine Kinases: CDKs, MAP kinases, Aurora kinases.

Characterization and Quality Control

Once synthesized, a thorough characterization of 4-(3-chlorophenyl)-1H-pyrazol-5-amine is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be pivotal in confirming the chemical structure and the isomeric purity of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the key functional groups present in the molecule, such as the N-H and C-Cl bonds.

-

Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline solid.

Future Directions and Self-Validating Systems

The exploration of 4-(3-chlorophenyl)-1H-pyrazol-5-amine opens up several avenues for further research. A self-validating system for its development would involve a cyclical process of design, synthesis, and testing.

An In-Depth Technical Guide to 4-(3-Chlorophenyl)-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-(3-chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its core molecular structure, physicochemical properties, and established methods for its synthesis and characterization. This document highlights the compound's strategic importance as a privileged scaffold, particularly in the development of next-generation kinase inhibitors for oncology. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in leveraging advanced chemical intermediates for therapeutic innovation.

Core Molecular Profile

4-(3-Chlorophenyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which serves as a versatile and highly valued scaffold in medicinal chemistry.[1][2] The strategic placement of the 3-chlorophenyl group at the C4 position and an amine group at the C5 position creates a molecule with specific steric and electronic properties, making it an ideal starting point for chemical library synthesis.

Nomenclature and Chemical Identifiers

A precise understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and experimental reproducibility. The key identifiers for 4-(3-chlorophenyl)-1H-pyrazol-5-amine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| CAS Number | 95750-97-3 | [3] |

| Molecular Formula | C₉H₈ClN₃ | [3][4][5] |

| InChI Key | AKBOVXXJALCPNM-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(NN=C2)N | [4] |

Molecular Structure

The molecular architecture features a planar pyrazole ring, which facilitates aromatic interactions, and key functional groups capable of forming hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. This dual capacity is critical for its utility in designing molecules that bind effectively to biological targets like enzyme active sites.[3]

Caption: Molecular structure of 4-(3-chlorophenyl)-1H-pyrazol-5-amine.

Physicochemical Properties

The physicochemical properties of a compound dictate its solubility, stability, and pharmacokinetic behavior. The predicted and measured properties of 4-(3-chlorophenyl)-1H-pyrazol-5-amine are consistent with its role as a drug-like building block.

| Property | Value | Source |

| Molecular Weight | 193.64 g/mol | [5] |

| Monoisotopic Mass | 193.04068 Da | [4] |

| Physical Form | Solid | |

| Predicted Boiling Point | 423.8 ± 35.0 °C | [3] |

| Predicted XlogP | 2.1 | [4] |

| Storage Conditions | Room temperature, dry, light-proof | [3] |

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery.[2] This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for developing novel therapeutics. The value of the pyrazole core is validated by its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celebrex® and the kinase inhibitors Ibrutinib and Ruxolitinib.[2][6]

4-(3-chlorophenyl)-1H-pyrazol-5-amine is particularly valuable for the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. This molecule provides a rigid core that correctly orients the 3-chlorophenyl group for insertion into hydrophobic pockets of the ATP-binding site of many kinases, while the 5-amino group serves as a crucial attachment point for side chains that can be modified to enhance potency and selectivity.[3]

Synthesis and Mechanistic Insights

The synthesis of substituted 5-aminopyrazoles is a well-established field in organic chemistry. A common and efficient method involves the condensation of a β-ketonitrile equivalent with hydrazine. For 4-(3-chlorophenyl)-1H-pyrazol-5-amine, a logical synthetic route starts from 3-chlorobenzaldehyde and malononitrile.

Representative Synthesis Protocol

This protocol is a representative example based on established methodologies for analogous compounds.[6][7] Self-validation: The progress of this reaction can be reliably monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity can be confirmed using standard analytical techniques as described in Section 4.

-

Step 1: Knoevenagel Condensation.

-

To a solution of 3-chlorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a mild base such as piperidine (0.1 eq).

-

Stir the mixture at room temperature. The reaction progress is monitored by TLC until the starting aldehyde is consumed.

-

Causality: The base deprotonates the acidic methylene group of malononitrile, creating a nucleophile that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields (3-chlorobenzylidene)malononitrile.

-

-

Step 2: Michael Addition and Cyclization.

-

To the reaction mixture from Step 1, add hydrazine hydrate (1.1 eq) dropwise. Caution: this reaction can be exothermic.

-

Heat the mixture to reflux and maintain for several hours, monitoring by TLC for the formation of the final product.

-

Causality: Hydrazine acts as a nucleophile in a Michael addition to the activated double bond of the intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine adduct attacks one of the nitrile groups, leading to the formation of the pyrazole ring after tautomerization.

-

-

Step 3: Work-up and Purification.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-(3-chlorophenyl)-1H-pyrazol-5-amine.

-

Plausible Reaction Mechanism

Caption: Plausible reaction mechanism for the synthesis of the target compound.

Structural Elucidation and Quality Control

Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring (typically in the 7.0-7.5 ppm range with complex splitting patterns), a singlet for the C3 proton of the pyrazole ring, and broad signals for the N-H protons of the pyrazole and amino groups.

-

¹³C NMR: The spectrum should reveal nine distinct carbon signals, including four for the pyrazole ring and six for the chlorophenyl substituent (with two signals potentially overlapping).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should show a molecular ion peak [M+H]⁺ at approximately m/z 194.0480, consistent with the formula C₉H₉ClN₃⁺. The characteristic isotopic pattern for chlorine (a ~3:1 ratio for the M and M+2 peaks) would provide definitive confirmation.[4]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, with typical acceptance criteria for drug discovery intermediates being >95%.

Applications in Drug Discovery & Development

The primary application of 4-(3-chlorophenyl)-1H-pyrazol-5-amine is as a versatile intermediate in the synthesis of screening libraries for drug discovery campaigns.[3] Its structure is pre-validated by its presence in known bioactive molecules, increasing the probability of identifying hits in high-throughput screens.

Caption: Role of the title compound in a typical drug discovery workflow.

Beyond kinase inhibitors, this scaffold is also explored for developing novel anti-inflammatory and antimicrobial agents, leveraging the broad biological activities associated with the pyrazole core.[3][8]

Safety and Handling

As with any laboratory chemical, 4-(3-chlorophenyl)-1H-pyrazol-5-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[3]

-

Toxicity: While specific toxicity data is limited, related aminopyrazole compounds may cause skin, eye, and respiratory irritation. Harmful if swallowed.[9] A full review of the Safety Data Sheet (SDS) is mandatory before handling.

References

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-(3-Chlorophenyl)-1H-pyrazol-5-amine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Library of Medicine. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. American Chemical Society. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Library of Medicine. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(3-chlorophenyl)-1h-pyrazol-5-amine. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Amino-5-(4-chlorophenyl)pyrazole. Wiley. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. National Library of Medicine. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Library of Medicine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(3-Chlorophenyl)-1H-pyrazol-5-amine [myskinrecipes.com]

- 4. PubChemLite - 4-(3-chlorophenyl)-1h-pyrazol-5-amine (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 4-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives.

An In-depth Technical Guide to the Biological Activity of 4-(3-chlorophenyl)-1H-pyrazol-5-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. This guide provides a comprehensive technical overview of the biological activities associated with a specific subclass: 4-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives. We will explore the synthetic pathways to access this scaffold, delve into their significant anticancer and antimicrobial properties, and touch upon other potential therapeutic applications. The narrative is grounded in established scientific literature, with a focus on structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to empower researchers in the field of drug discovery and development.

Introduction: The Prominence of the Pyrazole Scaffold

Heterocyclic compounds are of immense interest in drug discovery, and among them, the pyrazole ring system stands out for its versatility. Pyrazole derivatives are known to exhibit a wide spectrum of biological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[1][2][3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing physicochemical properties like lipophilicity and solubility, which are critical for drug-likeness.[5] Furthermore, the nitrogen atoms in the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[5]

This guide focuses on the 4-aryl-1H-pyrazol-5-amine scaffold, a privileged structure in its own right. The presence of an amine group at the 5-position and an aryl group at the 4-position provides a versatile platform for further chemical modifications to fine-tune biological activity. Specifically, we will use the 4-(3-chlorophenyl) substitution as a representative example to explore the therapeutic potential of this class of compounds. The electron-withdrawing nature of the chlorine atom on the phenyl ring can significantly influence the electronic properties of the molecule and its interactions with target proteins.

Synthesis of 4-(3-chlorophenyl)-1H-pyrazol-5-amine Derivatives

The synthesis of 4-aryl-1H-pyrazol-5-amine derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of a β-ketonitrile with hydrazine hydrate or its derivatives. The following is a general, representative protocol for the synthesis of the 4-(3-chlorophenyl)-1H-pyrazol-5-amine core.

Experimental Protocol: Synthesis of 4-(3-chlorophenyl)-1H-pyrazol-5-amine

Materials:

-

3-(3-chlorophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization and Extraction: To the residue, add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(3-chlorophenyl)-1H-pyrazol-5-amine.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 4-(3-chlorophenyl)-1H-pyrazol-5-amine.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of pyrazole derivatives.[3][6][7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][5][9] The 4-aryl-1H-pyrazol-5-amine scaffold is particularly promising in this regard.

Mechanism of Action in Cancer

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, many pyrazole-based compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and other protein kinases that are frequently dysregulated in cancer.[6] The general mechanism involves the pyrazole core acting as a scaffold that presents various substituents to fit into the ATP-binding pocket of the target kinase, thereby blocking its activity and downstream signaling.

Visualization of a Generic Kinase Inhibition Pathway

Caption: Generic signaling pathway of kinase inhibition by pyrazole derivatives.

Quantitative Data on Cytotoxic Activity

The following table summarizes the cytotoxic activity of several pyrazole derivatives against various cancer cell lines, as reported in the literature. This data provides a comparative overview of the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivative | MCF-7 (Breast) | 0.01 | [6] |

| 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivative | NCI-H460 (Lung) | 0.03 | [6] |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl) derivative | HepG-2 (Liver) | 6.78 | [3] |

| 3-aryl-4-alkylpyrazol-5-amine derivative (5h) | U-2 OS (Osteosarcoma) | 0.9 | [10][11] |

| 3-aryl-4-alkylpyrazol-5-amine derivative (5h) | A549 (Lung) | 1.2 | [10][11] |

| Pyrazolinyl-indole derivative (HD05) | Leukemia Cell Lines | 78.76% inhibition at 10 µM | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

4-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity

In addition to their anticancer properties, pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][13][14][15] The mechanism of their antimicrobial action is not as universally defined as their anticancer effects but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationships in Antimicrobial Pyrazoles

The antimicrobial activity of pyrazole derivatives is highly dependent on their substitution pattern. For instance, the presence of specific halogenated phenyl rings and other heterocyclic moieties can enhance the potency and spectrum of activity. The 4-(3-chlorophenyl) group in our target compounds is a feature that has been associated with antimicrobial effects in related heterocyclic systems.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyrazole derivatives against selected microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [4] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [4] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [4] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

4-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives (dissolved in DMSO)

-

Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Microbial inoculum standardized to 0.5 McFarland

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the pyrazole derivatives in the appropriate broth directly in the 96-well plate.

-

Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Potential Biological Activities

The versatility of the pyrazole scaffold extends beyond anticancer and antimicrobial applications. Derivatives have been investigated for a range of other biological activities:

-

Anti-inflammatory Activity: Some pyrazole derivatives have shown potent anti-inflammatory effects, with some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core.[4]

-

Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress has been reported for several pyrazole compounds.[1][9][16]

-

Enzyme Inhibition: Pyrazole derivatives have been designed as selective inhibitors for various enzymes, including:

Structure-Activity Relationship (SAR) Summary

Based on the available literature, several key SAR insights can be drawn for 4-aryl-1H-pyrazol-5-amine derivatives:

-

Aryl Group at Position 4: The nature and substitution pattern of the aryl ring at the C4 position are critical for activity. Electron-withdrawing groups, such as the chloro group in our focus compounds, can enhance potency, likely by modulating the electronic properties of the pyrazole ring and influencing binding interactions.

-

Substituents on the Pyrazole Nitrogen (N1): Substitution at the N1 position can significantly impact activity. In many cases, an unsubstituted N1-H is favorable for forming hydrogen bonds with target proteins. However, the introduction of specific substituents can also lead to enhanced potency and selectivity.[23]

-

Amine/Amide Group at Position 5: The amine group at the C5 position is a key feature. It can be a crucial hydrogen bond donor and a site for further derivatization to explore SAR. Acylation of this amine to form amides has been a successful strategy in developing potent enzyme inhibitors.[20]

Conclusion and Future Perspectives

The 4-(3-chlorophenyl)-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related pyrazole derivatives strongly suggests that this class of compounds is likely to possess potent anticancer and antimicrobial activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, makes it an attractive target for medicinal chemists.

Future research should focus on the synthesis and biological evaluation of a focused library of 4-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives to elucidate detailed structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and pathways responsible for their biological effects. With a systematic and multidisciplinary approach, these compounds hold significant promise for translation into clinically useful drugs.

References

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: )

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - Sci-Hub. (URL: )

- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (URL: )

- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed. (URL: )

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: )

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchG

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride - Benchchem. (URL: )

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: )

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: )

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: )

- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - NIH. (URL: )

- Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - Bentham Science Publisher. (URL: )

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )

- Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)

- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. (URL: )

- Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed. (URL: )

- Synthesis and antimicrobial activity of (1-acetyl/1-phenyl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. srrjournals.com [srrjournals.com]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Sci-Hub. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists / Journal of Medicinal Chemistry, 1999 [sci-hub.ru]

- 20. mdpi.com [mdpi.com]

- 21. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Pyrazole Scaffold as a Versatile Privileged Structure for Novel Therapeutic Target Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold" capable of interacting with a wide array of biological targets.[1][3] This technical guide provides an in-depth analysis of the key therapeutic target classes successfully modulated by pyrazole-containing compounds. We will explore the mechanistic basis for their activity against protein kinases, various enzyme families, and G-protein-coupled receptors (GPCRs), supported by quantitative data, validated experimental protocols, and detailed signaling pathway diagrams to empower researchers in the field of drug discovery and development.

Introduction: The Chemical Versatility of the Pyrazole Ring

The pyrazole ring is not merely a passive structural component; its electronic and steric properties are fundamental to its success in drug design.[3] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse and specific interactions within a target's binding pocket.[3] Furthermore, the pyrazole ring is often used as a bioisostere for other aromatic systems like benzene or imidazole, offering advantages such as lower lipophilicity and improved metabolic stability, which are critical for optimizing pharmacokinetic profiles.[1][3] This inherent versatility has led to the FDA approval of numerous pyrazole-based drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3][4] This guide will dissect the major target families where this scaffold has proven most impactful.

Protein Kinases: The Dominant Frontier for Pyrazole Inhibitors

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, are among the most intensively pursued targets in oncology and inflammation research.[5][6] The pyrazole scaffold is a key privileged structure in the development of small molecule kinase inhibitors (PKIs), owing to its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[6][7]

Key Kinase Targets and Mechanisms

Pyrazole derivatives have demonstrated potent inhibitory activity against a broad spectrum of kinases, including both tyrosine kinases and serine/threonine kinases.[2][5][8]

-

Tyrosine Kinases:

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors.[9]

-

EGFR & HER-2: Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 are frequently overexpressed in various cancers. Pyrazole derivatives have shown significant inhibitory activity against these targets.[10][11]

-

Bruton's Tyrosine Kinase (BTK): Drugs like Ibrutinib, which contains a pyrazole moiety, are used to treat certain types of cancers by inhibiting BTK.[1]

-

-

Serine/Threonine Kinases:

-

Aurora Kinases: These are crucial for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells. Several pyrazole-based compounds have shown potent inhibition of Aurora A kinase.[8]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are a prime target for cancer therapy. Pyrazole derivatives have been designed as selective CDK inhibitors.[7][8]

-

AKT (Protein Kinase B): A central node in cell survival and proliferation pathways, AKT is another significant target for pyrazole-based inhibitors.[5][8]

-

The following diagram illustrates a common signaling pathway targeted by kinase inhibitors.

Caption: A generalized G-protein-coupled receptor (GPCR) signaling pathway.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

This protocol describes a method for assessing the function of Gs or Gi-coupled receptors by measuring changes in the second messenger cyclic AMP (cAMP). The choice of this assay is based on its direct measurement of a key downstream signaling event, providing a functional readout of receptor activation or inhibition.

-

Cell Culture: Culture cells stably or transiently expressing the target GPCR in a 96-well or 384-well plate.

-

Compound Treatment: Remove the culture medium and add the pyrazole test compounds (for antagonists) followed by a known agonist. For agonists, add the test compounds directly. Include appropriate controls.

-

Cell Lysis: Incubate for a specified time (e.g., 30 minutes) at 37°C. Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF or LANCE).

-

Detection Reagent Addition: Add the detection reagents from the kit. These typically consist of a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog.

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the assay components to reach equilibrium.

-

Signal Reading: Read the plate on a compatible reader (e.g., a time-resolved fluorescence reader). The signal generated is inversely proportional to the amount of cAMP produced in the cells.

-

Data Analysis: Calculate the concentration of cAMP and plot it against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable adaptability has allowed for the development of potent and selective inhibitors against a wide range of therapeutic targets, most notably protein kinases and various enzyme families. [1][8][10]While its application in targeting GPCRs is less mature, the foundational chemistry and pharmacology are in place for future exploration. The continued success of pyrazole-containing drugs in the clinic underscores the value of this heterocycle. [1][3]Future research will likely focus on developing pyrazole derivatives with even greater selectivity, novel mechanisms of action (such as allosteric modulation or covalent inhibition), and applications in emerging therapeutic areas.

References

- Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central Source: PubMed Central URL

- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI Source: MDPI URL

- Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI Source: MDPI URL

- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)

- Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI Source: MDPI URL

- Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI Source: MDPI URL

- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL

- Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers Source: Frontiers URL

- Title: Some examples of pyrazole based commercial drugs and bioactive molecules.

- Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications Source: ACS Publications URL

- Title: Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate Source: ResearchGate URL

- Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC - NIH Source: National Institutes of Health URL

- Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central Source: PubMed Central URL

- Title: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC - NIH Source: National Institutes of Health URL

- Title: Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate Source: ResearchGate URL

- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central Source: PubMed Central URL

- Title: How ligands illuminate GPCR molecular pharmacology - PMC - NIH Source: National Institutes of Health URL

- Title: Targeting G-Protein-Coupled Receptors (GPCRs)

- Title: G Protein-Coupled Receptor (GPCR)

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(3-chlorophenyl)-1H-pyrazol-5-amine

Abstract

4-(3-chlorophenyl)-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities.[1][2] While the precise mechanism of action for this specific molecule is not extensively elucidated in publicly available literature, its structural motifs strongly suggest a role as a modulator of key cellular signaling pathways, primarily through the inhibition of protein kinases. This guide synthesizes the current understanding of related pyrazole derivatives to propose a putative mechanism of action for 4-(3-chlorophenyl)-1H-pyrazol-5-amine, outlines potential downstream cellular consequences, and provides detailed experimental protocols to validate these hypotheses. The pyrazole core is a privileged structure in drug discovery, known for its ability to form critical hydrogen bonds and engage in aromatic interactions within the ATP-binding pockets of various kinases, thereby disrupting their catalytic activity and downstream signaling.[3][4]

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic diamine ring structure that serves as a foundational building block for a multitude of biologically active compounds.[1] Derivatives of this scaffold have been successfully developed into drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][5][6] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity towards specific biological targets.[5] The subject of this guide, 4-(3-chlorophenyl)-1H-pyrazol-5-amine, incorporates a chlorophenyl group, a common feature in kinase inhibitors that can enhance binding affinity and modulate pharmacokinetic properties.[5]

Proposed Mechanism of Action: Kinase Inhibition

Based on extensive research into structurally similar pyrazole-based compounds, the most probable mechanism of action for 4-(3-chlorophenyl)-1H-pyrazol-5-amine is the inhibition of one or more protein kinases.[3][4] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Molecular Target: The Kinase ATP-Binding Pocket

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to 4-(3-chlorophenyl)-1H-pyrazol-5-amine, is a known pharmacophore for targeting the ATP-binding site of kinases.[4] The pyrazole ring can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP binding and subsequent phosphoryl transfer. The 5-amino group and the nitrogen atoms of the pyrazole ring are well-positioned to serve as hydrogen bond donors and acceptors, respectively.

Figure 1: Proposed interaction of 4-(3-chlorophenyl)-1H-pyrazol-5-amine with a kinase ATP-binding pocket.

Potential Kinase Targets

While the specific kinases inhibited by 4-(3-chlorophenyl)-1H-pyrazol-5-amine require experimental validation, several families are plausible targets based on the activity of related pyrazole derivatives:

-

Src Family Kinases (SFKs): Compounds like PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) are potent inhibitors of SFKs such as Src, Lck, and Fyn.[7] These kinases are involved in cell proliferation, survival, and migration.

-

Epidermal Growth Factor Receptor (EGFR): Some pyrazolopyrimidines act as EGFR tyrosine kinase inhibitors, blocking downstream signaling pathways like MAPK and PI3K/Akt.[8]

-

Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold has been used to develop inhibitors of CDKs, including those in the understudied PCTAIRE family, which are involved in cell cycle regulation.[4]

-

Abl Kinase: The pyrazolo[3,4-d]pyrimidine core is also found in inhibitors of Abl kinase, a key target in chronic myeloid leukemia.[7]

Downstream Cellular Consequences

The inhibition of key kinases by 4-(3-chlorophenyl)-1H-pyrazol-5-amine would likely lead to several observable cellular effects, consistent with the anticancer and anti-inflammatory properties of many pyrazole derivatives.

Cell Cycle Arrest

Inhibition of CDKs can lead to cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cell division.[4] This is a common mechanism for anticancer agents.

Induction of Apoptosis

By blocking survival signals transduced by kinases such as Src and Akt, the compound may induce programmed cell death (apoptosis).[9] Some pyrazole derivatives have been shown to increase the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.[9]

Figure 2: A logical flowchart of the proposed mechanism and downstream effects.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanism of action, a series of biochemical and cell-based assays should be employed.

Kinase Inhibition Assays

Objective: To identify the specific kinases inhibited by 4-(3-chlorophenyl)-1H-pyrazol-5-amine and determine the potency of inhibition (IC50).

Methodology: In Vitro Kinase Panel Screen

-

Compound Preparation: Prepare a stock solution of 4-(3-chlorophenyl)-1H-pyrazol-5-amine in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.

-

Kinase Panel: Utilize a commercial kinase panel (e.g., from Eurofins, Promega, or Reaction Biology) that includes a broad range of kinases, with a focus on Src family, EGFR, CDKs, and Abl.

-

Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced. A common format is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

-

Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add the test compound at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). c. Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specified time. d. Stop the reaction and add the detection reagent. e. Measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative Data from a Hypothetical Kinase Screen

| Kinase Target | IC50 (µM) of 4-(3-chlorophenyl)-1H-pyrazol-5-amine |

| Src | 0.5 |

| Lck | 0.8 |

| EGFR | 5.2 |

| CDK2 | 12.5 |

| Abl | 1.8 |

Cellular Target Engagement Assays

Objective: To confirm that the compound engages its target kinase(s) within a cellular context.

Methodology: Western Blot Analysis of Phosphorylated Substrates

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the identified target kinase, such as a triple-negative breast cancer cell line for Src inhibition[9]).

-

Compound Treatment: Treat the cells with increasing concentrations of 4-(3-chlorophenyl)-1H-pyrazol-5-amine for a specified duration.

-

Protein Extraction: Lyse the cells and collect the total protein.

-

Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Src (Tyr416) for Src activation, or phospho-EGFR (Tyr1068) for EGFR). c. Also, probe a separate blot with an antibody for the total protein of the substrate to ensure equal loading. d. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, indicates target engagement and inhibition.

Cell-Based Phenotypic Assays

Objective: To evaluate the downstream cellular effects predicted by the proposed mechanism.

Methodology: Cell Viability and Apoptosis Assays

-

Cell Viability (MTT or CellTiter-Glo® Assay): a. Seed cells in a 96-well plate and allow them to adhere. b. Treat with a dose range of the compound for 24, 48, and 72 hours. c. Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the absorbance or luminescence. d. Calculate the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Treat cells with the compound at concentrations around the GI50 value. b. After treatment, harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI). c. Analyze the stained cells by flow cytometry. d. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

While the definitive mechanism of action for 4-(3-chlorophenyl)-1H-pyrazol-5-amine requires further direct investigation, the existing body of literature on related pyrazole derivatives provides a strong foundation for a proposed mechanism centered on kinase inhibition. This guide has outlined this putative mechanism, its likely downstream cellular consequences, and a comprehensive set of experimental protocols to validate these hypotheses. The structural characteristics of 4-(3-chlorophenyl)-1H-pyrazol-5-amine make it a compelling candidate for development as a targeted therapeutic, and the methodologies described herein provide a clear path for its further preclinical evaluation.

References

-

Chem-Impex. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine. Available from: [Link]

-

MDPI. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Available from: [Link]

-

MySkinRecipes. 4-(3-Chlorophenyl)-1H-pyrazol-5-amine. Available from: [Link]

-